molecular formula C8H15F3O2S B12675831 2-[(2,2-Diethoxyethyl)thio]-1,1,1-trifluoroethane CAS No. 85117-85-7

2-[(2,2-Diethoxyethyl)thio]-1,1,1-trifluoroethane

Cat. No.: B12675831
CAS No.: 85117-85-7
M. Wt: 232.27 g/mol
InChI Key: ZSWGNKLWMBBFOG-UHFFFAOYSA-N
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Description

2-[(2,2-Diethoxyethyl)thio]-1,1,1-trifluoroethane is a chemical compound with the molecular formula C8H15F3O2S It is characterized by the presence of trifluoromethyl and thioether functional groups, which contribute to its unique chemical properties

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-[(2,2-Diethoxyethyl)thio]-1,1,1-trifluoroethane typically involves the reaction of 2,2-diethoxyethanethiol with a trifluoromethylating agent under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions. Common solvents used in this synthesis include dichloromethane and tetrahydrofuran.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving multiple purification steps such as distillation and recrystallization to obtain the desired product.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions, typically forming sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the thioether group to a thiol or other reduced forms.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the trifluoromethyl group can be replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid are commonly used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.

    Substitution: Nucleophiles such as amines or alkoxides can be used under basic conditions.

Major Products:

    Oxidation: Sulfoxides or sulfones.

    Reduction: Thiols or other reduced sulfur compounds.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-[(2,2-Diethoxyethyl)thio]-1,1,1-trifluoroethane has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis, particularly in the formation of carbon-sulfur bonds.

    Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Explored for its potential use in drug development due to its unique chemical structure.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism by which 2-[(2,2-Diethoxyethyl)thio]-1,1,1-trifluoroethane exerts its effects is primarily through its reactivity with various biological and chemical targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to interact with lipid membranes and proteins. The thioether group can form covalent bonds with nucleophilic sites in enzymes and other macromolecules, potentially inhibiting their function.

Comparison with Similar Compounds

  • 2-[(2,2-Diethoxyethyl)thio]-1H-benzimidazole
  • Cyclohexanol, 2-[(2,2-diethoxyethyl)thio]-, trans-

Comparison: 2-[(2,2-Diethoxyethyl)thio]-1,1,1-trifluoroethane is unique due to the presence of the trifluoromethyl group, which imparts distinct chemical properties such as increased stability and lipophilicity compared to similar compounds. This makes it particularly valuable in applications where these properties are advantageous.

Properties

IUPAC Name

2-(2,2-diethoxyethylsulfanyl)-1,1,1-trifluoroethane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15F3O2S/c1-3-12-7(13-4-2)5-14-6-8(9,10)11/h7H,3-6H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZSWGNKLWMBBFOG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(CSCC(F)(F)F)OCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H15F3O2S
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30234230
Record name 2-((2,2-Diethoxyethyl)thio)-1,1,1-trifluoroethane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30234230
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

232.27 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

85117-85-7
Record name 2-[(2,2-Diethoxyethyl)thio]-1,1,1-trifluoroethane
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=85117-85-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-((2,2-Diethoxyethyl)thio)-1,1,1-trifluoroethane
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0085117857
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-((2,2-Diethoxyethyl)thio)-1,1,1-trifluoroethane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30234230
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-[(2,2-diethoxyethyl)thio]-1,1,1-trifluoroethane
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